An In-Depth Technical Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
CAS Number: 123387-51-9
This guide provides a comprehensive technical overview of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and safety protocols, offering field-proven insights into its practical use.
Introduction: The Significance of a Spirocyclic Scaffold
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a heterocyclic compound featuring a spirocyclic piperidine core. The defining characteristic of spirocycles, where two rings are joined by a single common atom, is their inherent three-dimensionality. This structural feature is of paramount importance in modern drug discovery. Unlike flat, aromatic structures, the 3D nature of spirocyclic scaffolds allows for more specific and multi-point interactions with protein targets, which can lead to enhanced potency and selectivity of drug candidates.[1] Furthermore, molecules rich in sp3-hybridized carbons, such as this one, often exhibit improved physicochemical properties, including better aqueous solubility, a critical factor for bioavailability.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this compound a versatile intermediate. The Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom, a common step in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123387-51-9 | [2] |
| Molecular Formula | C12H21NO4 | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Boiling Point | 180-190 °C at 0.4 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 153.9 ± 27.9 °C | [2] |
| Refractive Index | 1.503 | [2] |
Spectroscopic Characterization:
Synthesis and Mechanism
The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is typically achieved through the protection of the commercially available 1,4-dioxa-8-azaspiro[4.5]decane.
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol: Boc Protection of 1,4-dioxa-8-azaspiro[4.5]decane
This protocol is a standard procedure for the N-Boc protection of secondary amines and is highly applicable for the synthesis of the title compound.
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Dissolution: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as a proton scavenger.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a solid.
Causality in Experimental Choices:
-
Aprotic Solvent: An aprotic solvent like DCM is chosen to prevent reaction with the Boc anhydride.
-
Non-nucleophilic Base: Triethylamine is used to neutralize the acidic byproduct (tert-butanol and CO₂) without competing with the amine substrate in reacting with the Boc anhydride.
-
Controlled Addition at 0 °C: Slow addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
Applications in Drug Development
The true value of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The spirocyclic piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.
Key Application Areas:
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Neurological Disorders: Spirocyclic piperidines are key components of compounds targeting the central nervous system (CNS). They have been incorporated into sodium channel blockers for the potential treatment of chronic and neuropathic pain.[4] The rigid spirocyclic framework can help in achieving the desired orientation of pharmacophoric groups for optimal interaction with the ion channel.
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Oncology: A radiolabeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a potent and selective ligand for the sigma-1 (σ₁) receptor.[5] This receptor is overexpressed in various tumor cell lines, making it a promising target for cancer imaging and therapy. The study demonstrated high accumulation of the radiotracer in human carcinoma and melanoma xenograft models using positron emission tomography (PET), highlighting the potential of this scaffold in developing diagnostic agents.[5]
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Metabolic Diseases: The structural motifs present in this building block are also found in compounds being investigated for the treatment of metabolic disorders.
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Infectious Diseases: Piperidine derivatives have shown activity against a range of pathogens, and the unique three-dimensional structure of spirocyclic piperidines can be exploited to develop novel anti-infective agents.[6]
Illustrative Synthetic Pathway:
The following diagram illustrates the general utility of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a synthetic intermediate.
General synthetic utility of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds, such as the parent amine 1,4-dioxa-8-azaspiro[4.5]decane, provides valuable guidance.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Causes skin and serious eye irritation.[7] In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Hazard Statements for a Structurally Similar Compound (1,4-Dioxa-8-azaspiro[4.5]decane):
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a valuable and versatile building block in the field of drug discovery and development. Its spirocyclic piperidine core offers a three-dimensional scaffold that is increasingly sought after for the design of potent and selective therapeutic agents. The presence of the Boc protecting group allows for straightforward synthetic manipulation, making it an attractive starting material for the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
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Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5579–5588. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 123387-51-9 | 1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyle. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
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ACS Publications. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[1][10] decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37, 1041–1045. [Link]
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Taylor & Francis Online. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]
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